molecular formula C37H36N4O8 B14041403 N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Nd,Nw-bis((benzyloxy)carbonyl)-L-arginine

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Nd,Nw-bis((benzyloxy)carbonyl)-L-arginine

Cat. No.: B14041403
M. Wt: 664.7 g/mol
InChI Key: PLFMYBVQTIUHOB-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Arg(Z)2-OH: is a derivative of arginine, an amino acid, and is widely used in peptide synthesis. The compound is characterized by the presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group for the amino function, and two benzyloxycarbonyl (Z) groups that protect the guanidino side chain of arginine. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Arg(Z)2-OH typically involves the protection of the arginine molecule One common method starts with the protection of the guanidino group of arginine using benzyloxycarbonyl (Z) groupsThe process involves several steps, including the use of reagents like N,N’-bis(tert-butoxycarbonyl)-S-methylisothiourea and Fmoc-OSu (9-fluorenylmethoxycarbonyl succinimide) under controlled conditions .

Industrial Production Methods: In industrial settings, the synthesis of Fmoc-Arg(Z)2-OH is often carried out using solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The use of solvents like N-butylpyrrolidinone (NBP) and coupling agents such as diisopropylcarbodiimide (DIC) and OxymaPure ensures high yields and purity .

Scientific Research Applications

Chemistry: Fmoc-Arg(Z)2-OH is extensively used in the synthesis of peptides and proteins. Its protective groups allow for the selective deprotection and coupling of amino acids, facilitating the synthesis of complex peptides .

Biology and Medicine: In biological research, peptides synthesized using Fmoc-Arg(Z)2-OH are used to study protein-protein interactions, enzyme functions, and cellular signaling pathways. In medicine, these peptides are explored for therapeutic applications, including as potential drugs and vaccines .

Industry: The compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery, tissue engineering, and diagnostics .

Mechanism of Action

The mechanism of action of Fmoc-Arg(Z)2-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during the synthesis, preventing unwanted reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The Z groups protect the guanidino side chain of arginine, ensuring that it remains intact during the synthesis .

Comparison with Similar Compounds

Uniqueness: Fmoc-Arg(Z)2-OH is unique due to its dual Z group protection, which provides stability and compatibility with various reaction conditions. This makes it particularly useful in the synthesis of peptides that require stringent protection of the arginine side chain .

Properties

Molecular Formula

C37H36N4O8

Molecular Weight

664.7 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid

InChI

InChI=1S/C37H36N4O8/c38-34(40-36(45)47-22-25-12-3-1-4-13-25)41(37(46)49-23-26-14-5-2-6-15-26)21-11-20-32(33(42)43)39-35(44)48-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,45)/t32-/m0/s1

InChI Key

PLFMYBVQTIUHOB-YTTGMZPUSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=N)N(CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=N)N(CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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